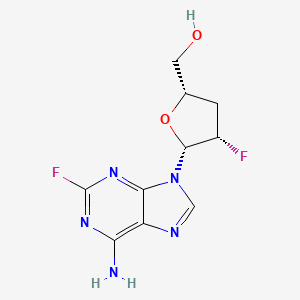
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been modified to include fluorine atoms, which can significantly alter its chemical and biological properties. Such modifications often aim to enhance the compound’s stability, bioavailability, and efficacy in various applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine typically involves multiple steps:
Starting Materials: The synthesis begins with a suitable purine base and a sugar moiety.
Glycosylation: The purine base is glycosylated with a fluorinated sugar derivative under acidic or basic conditions to form the nucleoside.
Fluorination: Introduction of the fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing large-scale purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or enzymatic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic solutions (e.g., hydrochloric acid) or specific enzymes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield different fluorinated derivatives, while oxidation could produce various oxidized forms of the nucleoside.
Scientific Research Applications
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Biological Research: Used as a tool to study the mechanisms of nucleoside transport and metabolism in cells.
Chemical Biology: Employed in the development of probes for imaging and tracking nucleic acid interactions in living cells.
Industrial Applications: Potential use in the synthesis of other complex fluorinated organic compounds.
Mechanism of Action
The mechanism of action of 2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death, making it a potential candidate for antiviral and anticancer therapies. The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2’-deoxyadenosine: Another fluorinated nucleoside analog with similar antiviral properties.
Fludarabine: A fluorinated purine analog used in the treatment of hematological malignancies.
Gemcitabine: A nucleoside analog used as a chemotherapeutic agent.
Uniqueness
2-Fluoro-9-(2,3-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-9H-purin-6-amine is unique due to its specific fluorination pattern, which can enhance its stability and efficacy compared to other nucleoside analogs. Its dual fluorination (on both the sugar and the purine base) distinguishes it from other compounds, potentially offering improved pharmacokinetic properties and reduced susceptibility to enzymatic degradation.
Properties
CAS No. |
137648-20-5 |
|---|---|
Molecular Formula |
C10H11F2N5O2 |
Molecular Weight |
271.22 g/mol |
IUPAC Name |
[(2S,4S,5R)-5-(6-amino-2-fluoropurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11F2N5O2/c11-5-1-4(2-18)19-9(5)17-3-14-6-7(13)15-10(12)16-8(6)17/h3-5,9,18H,1-2H2,(H2,13,15,16)/t4-,5-,9+/m0/s1 |
InChI Key |
XYJOAVMYZFFRQS-DQSPEZDDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C(N=C(N=C32)F)N)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=C(N=C32)F)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















